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Compound of Interest

Compound Name: Ethoxycyclopentane

Cat. No.: B15480495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethoxycyclopentane
(C₇H₁₄O), a molecule of interest in various chemical research and development sectors. Due to

the limited availability of directly published spectra, this document presents a combination of

predicted data based on established spectroscopic principles and data from analogous

compounds. This guide is intended to serve as a valuable resource for the identification,

characterization, and quality control of ethoxycyclopentane.

Chemical Structure and Properties
IUPAC Name: Ethoxycyclopentane

Molecular Formula: C₇H₁₄O

Molecular Weight: 114.19 g/mol [1]

CAS Number: 26306-40-1[1][2][3]

Structure:

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for ethoxycyclopentane. These predictions are
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derived from the analysis of structurally similar compounds and fundamental principles of

spectroscopy.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Ethoxycyclopentane

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

O-CH₂-CH₃ 3.4 - 3.6 Quartet (q) 2H

O-CH- 3.8 - 4.0 Multiplet (m) 1H

Cyclopentyl CH₂ 1.5 - 1.8 Multiplet (m) 8H

O-CH₂-CH₃ 1.1 - 1.3 Triplet (t) 3H

Prediction Basis: The chemical shifts are estimated based on the known spectra of ethyl ethers

and cyclopentyl derivatives. The electronegative oxygen atom will cause a downfield shift for

the adjacent protons on both the ethyl and cyclopentyl groups.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethoxycyclopentane

Carbon Chemical Shift (δ, ppm)

O-CH- 75 - 80

O-CH₂-CH₃ 63 - 68

Cyclopentyl CH₂ (C2, C5) 30 - 35

Cyclopentyl CH₂ (C3, C4) 22 - 27

O-CH₂-CH₃ 15 - 20

Prediction Basis: The chemical shifts are predicted based on the analysis of similar ethers and

cycloalkanes. The carbon atom bonded to the oxygen (C1 of the cyclopentyl ring and the
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methylene carbon of the ethyl group) will be significantly deshielded and appear at a lower

field.

Infrared (IR) Spectroscopy
Table 3: Predicted Main IR Absorption Bands for Ethoxycyclopentane

Wavenumber (cm⁻¹) Bond Vibration Intensity

2960 - 2850 C-H stretch (alkane) Strong

1470 - 1450 C-H bend (alkane) Medium

1150 - 1080 C-O stretch (ether) Strong, Broad

Prediction Basis: The IR spectrum is expected to be dominated by the characteristic C-H

stretching and bending frequencies of the alkyl groups. A strong and broad absorption band

corresponding to the C-O ether linkage is a key diagnostic feature.

Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of Ethoxycyclopentane

m/z Fragment Ion

114 [M]⁺ (Molecular Ion)

99 [M - CH₃]⁺

85 [M - C₂H₅]⁺ or [Cyclopentyl-O]⁺

69 [Cyclopentyl]⁺

45 [CH₃-CH₂-O]⁺

Prediction Basis: The fragmentation pattern is likely to involve the loss of alkyl fragments from

the ethyl and cyclopentyl groups, as well as cleavage of the C-O bond. The molecular ion peak

is expected at m/z 114.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of

ethoxycyclopentane. Instrument parameters should be optimized for the specific equipment

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of ethoxycyclopentane in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of liquid ethoxycyclopentane between two salt plates (e.g.,

NaCl or KBr).
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Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and

place it in a liquid cell.

Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the salt plates or solvent should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct injection, gas chromatography).

Ionization: Use Electron Impact (EI) ionization at 70 eV.

Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the

characterization of ethoxycyclopentane.
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Caption: Workflow for the spectroscopic characterization of ethoxycyclopentane.
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Caption: Logical flow of information from NMR spectroscopy for structural analysis.
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Caption: Integrated interpretation of spectral data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ethoxycyclopentane: A Comprehensive Spectroscopic
and Analytical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15480495#ethoxycyclopentane-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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